Reduced FXR Agonist Potency vs. CDCA
In a direct head-to-head comparison of receptor activation, 3-oxochenodeoxycholic acid demonstrates markedly reduced FXR agonist activity compared to its parent compound, chenodeoxycholic acid (CDCA). While CDCA is a primary endogenous FXR ligand with an EC50 in the range of 10-50 µM [1], 3-oxochenodeoxycholic acid exhibits a much weaker agonistic effect, with an EC50 of 940 nM reported in a luciferase reporter assay using human FXR LBD expressed in HEK293T cells [2]. This indicates that the oxidation of the 3α-hydroxyl to a 3-keto group significantly diminishes FXR activation capacity by approximately 50- to 100-fold.
| Evidence Dimension | FXR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 940 nM |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): 10,000 - 50,000 nM (10-50 µM) |
| Quantified Difference | Approximately 10.6- to 53.2-fold lower potency for 3-oxochenodeoxycholic acid |
| Conditions | Luciferase reporter assay in HEK293T cells expressing human FXR LBD; 12-14 hr incubation. |
Why This Matters
This significant reduction in FXR activity is a critical differentiator for research applications where selective modulation or non-FXR-mediated effects are being investigated, ensuring that users do not incorrectly substitute this compound for CDCA in FXR-dependent studies.
- [1] Role of FXR in Regulating Bile Acid Homeostasis and Relevance for Human Diseases. PMID/DOI not available in snippet. View Source
- [2] BindingDB. BDBM50545816 (CHEMBL4633499). Affinity Data: EC50 for Human FXR. View Source
